P1Pi Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P1Pi Ester is an ester derivative of carnitine, specifically involving the fatty acid palmitic acid. This compound plays a significant role in the metabolism of fatty acids, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of palmitoylcarnitine isopropyl ester typically involves the esterification of palmitoylcarnitine with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of palmitoylcarnitine isopropyl ester follows similar principles but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired ester in high purity .

Analyse Des Réactions Chimiques

Hydrolysis and Stability

P1Pi Ester undergoes hydrolysis to regenerate p-nitrophenol(ate) (1 ) and acetic acid (4 ). The reaction is highly dependent on imidazole concentration, which accelerates ester degradation:

| Imidazole Concentration | Ester Lifetime | Maximum Yield |

|---|---|---|

| 0 mM | ≈120 h | ~100% |

| 0.5 mM | ≈68 h | 55% |

| 1.0 mM | ≈3 h | <30% |

Mechanistic Insight:

-

Imidazole catalyzes ester hydrolysis by stabilizing the transition state, reducing the activation energy .

-

Acidic or basic conditions (as per general ester hydrolysis mechanisms) further modulate reaction rates, with alkaline conditions (saponification) being irreversible due to carboxylate formation .

Kinetic Modeling and Catalytic Control

A kinetic model validated against experimental data reveals:

-

Pyridine primarily accelerates ester formation (forward rate constant kf), while imidazole enhances hydrolysis (backward rate constant kb) .

-

The model predicts ester yield and lifetime with high accuracy under varying fuel (acetic anhydride) concentrations .

Table 1: Effect of Fuel Concentration on Ester Dynamics

| Fuel Concentration | Ester Yield | Lifetime |

|---|---|---|

| Low | 40% | 20 h |

| High | 85% | 70 h |

Multi-Cycle Transient Behavior

Sequential fuel additions demonstrate robust, repeatable reaction cycles:

-

First fuel addition : 85% yield, 70 h lifetime.

-

Second fuel addition : 83% yield, 68 h lifetime.

This repeatability highlights the system’s applicability in dynamic chemical networks or materials science.

Comparative Analysis with Other Esters

This compound shares reactivity trends with common esters (e.g., saponification, transesterification) , but its transient behavior is unique due to organocatalytic control.

Table 2: Esters and Their Industrial/Biological Relevance

| Ester | Structure | Application |

|---|---|---|

| p-Nitrophenyl acetate | Aromatic ester | Biochemical assays, catalysis |

| Polyethylene terephthalate | Polyester | Synthetic fibers, bottles |

| Methyl butanoate | Aliphatic ester | Flavoring agents |

Reduction and Advanced Transformations

While not explicitly studied for This compound , general ester reactions include:

Applications De Recherche Scientifique

Chemical Properties and Reactions

P1Pi Ester is known for its unique chemical properties that facilitate various reactions:

- Hydrolysis : Converts to palmitoylcarnitine and isopropyl alcohol in the presence of water and a catalyst.

- Oxidation : Can undergo oxidation leading to peroxides and other oxidative products.

- Substitution : Participates in nucleophilic substitution reactions.

Reaction Summary Table

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Hydrolysis | Palmitoylcarnitine, Isopropyl alcohol | Acidic or basic conditions with water |

| Oxidation | Peroxides | Oxidizing agents (e.g., H₂O₂) |

| Substitution | Various substituted esters | Nucleophiles (amines, alcohols) |

Scientific Research Applications

This compound has a broad range of applications across different scientific disciplines:

Chemistry

- Model Compound : Used to study esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.

Biology

- Fatty Acid Metabolism : Investigated for its role in transporting long-chain fatty acids into mitochondria for β-oxidation, crucial for energy production. Its interaction with the carnitine palmitoyltransferase system is particularly notable.

Medicine

- Therapeutic Potential : Explored for potential benefits in metabolic disorders and cardiovascular diseases. Studies have indicated that this compound may act as a vasodilator, impacting coronary constriction .

Industry

- Specialized Esters Production : Utilized in creating esters for various industrial applications, enhancing product properties such as solubility and stability.

Case Studies

- Vasodilation Studies : Research conducted by Woodward et al. investigated the effects of this compound on coronary artery constriction. The findings suggested that this compound could serve as a novel vasodilator, potentially beneficial in treating cardiovascular conditions .

- Fatty Acid Transport Mechanisms : A study focused on the biochemical pathways involving this compound highlighted its critical role in fatty acid transport within cellular systems. This research provided valuable insights into metabolic pathways relevant to obesity and diabetes.

Mécanisme D'action

P1Pi Ester exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with the carnitine palmitoyltransferase system, which includes enzymes such as carnitine palmitoyltransferase I and II, and carnitine-acylcarnitine translocase .

Comparaison Avec Des Composés Similaires

Similar Compounds

Palmitoylcarnitine: The parent compound, which also plays a role in fatty acid metabolism.

Acetylcarnitine: Another ester derivative of carnitine involved in the transport of acetyl groups.

Butyrylcarnitine: Involved in the transport of butyric acid for energy production.

Uniqueness

P1Pi Ester is unique due to its specific esterification with isopropyl alcohol, which may influence its solubility, stability, and interaction with biological membranes compared to other carnitine esters .

Propriétés

Numéro CAS |

155309-04-9 |

|---|---|

Formule moléculaire |

C26H52NO4+ |

Poids moléculaire |

442.7 g/mol |

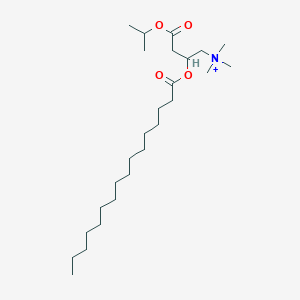

Nom IUPAC |

(2-hexadecanoyloxy-4-oxo-4-propan-2-yloxybutyl)-trimethylazanium |

InChI |

InChI=1S/C26H52NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(28)31-24(22-27(4,5)6)21-26(29)30-23(2)3/h23-24H,7-22H2,1-6H3/q+1 |

Clé InChI |

KEGFTSGFVQNRIB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |

Synonymes |

P1Pi ester palmitoylcarnitine isopropyl este |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.